3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid
CAS No.: 1782854-96-9
Cat. No.: VC12002526
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1782854-96-9 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid |
| Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-9(7-13)8-17-5-4-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
| Standard InChI Key | NVFLHIKTVZMAMD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methoxy]propanoic acid, reflects its three core components:
-
Azetidine ring: A four-membered heterocyclic amine ring contributing to conformational rigidity and potential bioactivity.
-
Boc protecting group: A tert-butoxycarbonyl group that enhances solubility and stabilizes the azetidine nitrogen during synthetic processes.
-
Propanoic acid side chain: A carboxylic acid-terminated alkyl ether enabling salt formation, hydrogen bonding, and conjugation reactions.
The molecular formula C₁₂H₂₁NO₅ (molecular weight: 259.30 g/mol) was confirmed via high-resolution mass spectrometry. Its SMILES string, CC(C)(C)OC(=O)N1CC(C1)COCCC(=O)O, and InChI key, NVFLHIKTVZMAMD-UHFFFAOYSA-N, provide unambiguous structural identifiers for database searches.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1782854-96-9 |
| Molecular Formula | C₁₂H₂₁NO₅ |
| Molecular Weight | 259.30 g/mol |
| XLogP3 | 0.9 (predicted) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 5 (2x O, 3x N/O in azetidine) |
| Rotatable Bond Count | 8 |
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of 3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid typically follows a multi-step sequence:
-
Azetidine ring formation: Cyclization of 1,3-dibromopropane with ammonia derivatives under high-pressure conditions yields the azetidine core.
-
Boc protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine protects the azetidine nitrogen.
-
Etherification: The azetidine’s 3-position methanol group undergoes Williamson ether synthesis with methyl 3-bromopropanoate.
-
Ester hydrolysis: Basic hydrolysis of the methyl ester (e.g., NaOH in THF/water) generates the free propanoic acid.
Critical process parameters include strict anhydrous conditions during Boc protection (to prevent premature deprotection) and controlled pH during hydrolysis to avoid azetidine ring opening.
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 3-(hydroxymethyl)azetidine | Azetidine core with -CH₂OH |
| 2 | Boc-protected azetidine methanol | Stabilized nitrogen for later functionalization |
| 3 | Methyl ester precursor | Ether-linked propanoic acid derivative |
Applications in Pharmaceutical Development
Intermediate for Biologically Active Molecules
The compound’s dual functionality (Boc group and carboxylic acid) positions it as a linchpin in synthesizing:
-
Kinase inhibitors: The azetidine ring mimics purine scaffolds, enabling ATP-binding pocket interactions.
-
Anticoagulants: Structural analogs of propanoic acid derivatives show carboxypeptidase U inhibition, relevant in fibrinolysis regulation .
-
Prodrugs: The Boc group facilitates controlled release via enzymatic cleavage in vivo.
Case Study: Analog Comparison
A methylated analog, 3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid (CAS No. 2377032-73-8), demonstrates how minor structural changes impact properties :
Table 3: Structural and Functional Comparison
The methyl group increases hydrophobicity, favoring blood-brain barrier penetration in CNS-targeted drugs .
Analytical Characterization
Spectroscopic Profiling
-
NMR Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.45–3.70 (m, 4H, azetidine CH₂), 4.10 (s, 2H, OCH₂), 2.60 (t, 2H, CH₂COOH).
-
¹³C NMR: 155.2 ppm (Boc C=O), 174.8 ppm (COOH C=O).
-
-
Mass Spectrometry:
-
ESI-MS: m/z 260.1 [M+H]⁺, 282.1 [M+Na]⁺.
-
-
Chromatography:
-
HPLC: Retention time 6.2 min (C18 column, 70:30 H₂O:MeCN, 1 mL/min).
-
Biological Relevance and Hypothesized Mechanisms
While direct activity data for this compound remains unpublished, its structural motifs suggest plausible targets:
-
Carboxypeptidase Inhibition: The carboxylic acid may chelate zinc ions in metalloproteases like CPU, analogous to anticoagulant compounds in patent WO2003013526A1 .
-
Kinase Binding: The azetidine’s planar geometry could mimic adenine in kinase ATP pockets, potentially inhibiting phosphorylation.
-
GPCR Modulation: Azetidines are known ligands for G protein-coupled receptors involved in neurotransmission and inflammation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume